molecular formula C19H20FN3O3S B2635013 N-[3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 710986-47-3

N-[3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Cat. No. B2635013
CAS RN: 710986-47-3
M. Wt: 389.45
InChI Key: GPGIJFJLWGZLED-UHFFFAOYSA-N
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Description

“N-[3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide” is a chemical compound that is available for purchase from various suppliers. It is a complex organic molecule with potential applications in various fields .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray diffraction and conformational analyses . Density functional theory (DFT) is often applied to further calculate the molecular structure and compare it with X-ray values .

Scientific Research Applications

Potential as Anticancer Agents

Compounds structurally related to N-[3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydro-pyrazol-5-yl]phenyl]ethanesulfonamide have shown potential as anticancer agents. Specifically, some derivatives, like 4-[3-(aryl)-5-substitutedphenyl-4,5-dihydro-1H-pyrazole-1-yl]benzensulfonamides, have demonstrated cytotoxic and anticancer effects alongside inhibitory effects on carbonic anhydrase (CA) isoenzymes hCA IX and hCA XII. These properties make certain compounds leader candidates for new anticancer drug development (Gul et al., 2018).

Structural and Crystallographic Analysis

The molecular structure and crystallography of related pyrazole compounds have been extensively studied, providing insights into their physical and chemical properties. Studies have detailed the synthesis, structural characterization, and the dihedral angles formed between different substituents, offering a foundation for understanding the behavior and potential applications of these compounds in various fields, including medicinal chemistry (Loh et al., 2013).

Inhibition of Carbonic Anhydrase Enzymes

Certain derivatives have been identified as potent inhibitors of carbonic anhydrase enzymes, particularly isoenzymes I and II. This inhibition is crucial for exploring therapeutic uses, as these enzymes are involved in various physiological processes. The specificity and potency of these inhibitors make them valuable for further detailed studies and potential drug development (Gul et al., 2016).

properties

IUPAC Name

N-[3-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-3-27(25,26)22-15-8-6-7-14(11-15)18-12-19(23(21-18)13(2)24)16-9-4-5-10-17(16)20/h4-11,19,22H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGIJFJLWGZLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

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